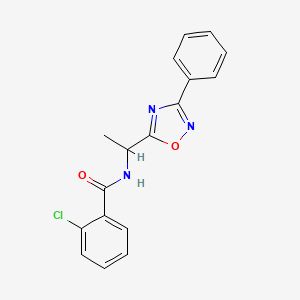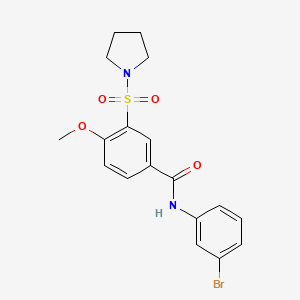
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as APSB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. APSB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. The proteasome is composed of multiple subunits, each of which plays a specific role in protein degradation. This compound binds to the catalytic site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential therapeutic agent for the treatment of cancer. This compound has also been shown to inhibit the growth of bacteria and viruses, suggesting that it may have applications in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potent inhibitory activity against the proteasome. This makes it a valuable tool for investigating various cellular processes that are regulated by protein degradation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in scientific research. One area of interest is the development of this compound-based therapies for the treatment of cancer. Another area of interest is the investigation of the role of the proteasome in various cellular processes, including DNA repair and immune system function. Additionally, the development of more potent and selective proteasome inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-acetylphenyl)pyrrolidine to form the corresponding amide. The final step involves the addition of sulfonyl chloride to the amide to form this compound.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the proteasome, which plays a critical role in the degradation of proteins. By inhibiting the proteasome, this compound can be used to investigate various cellular processes that are regulated by protein degradation, including cell cycle progression, apoptosis, and DNA repair.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXAQKGCKFZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

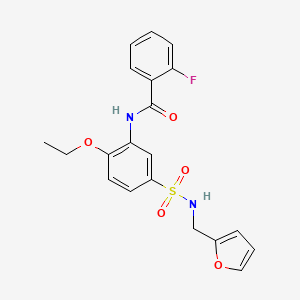
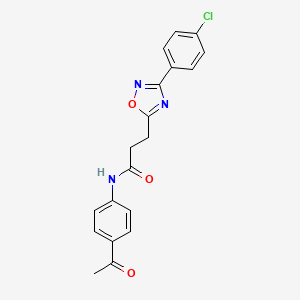
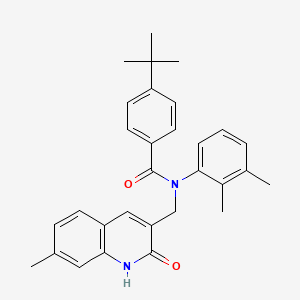
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

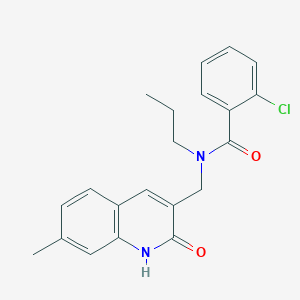
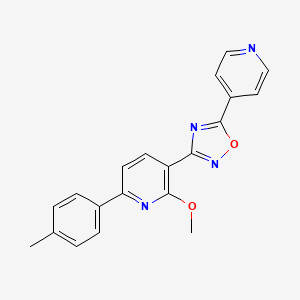
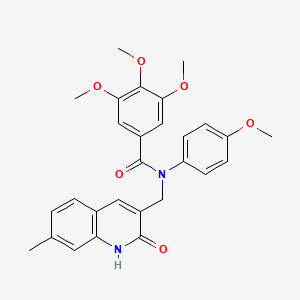
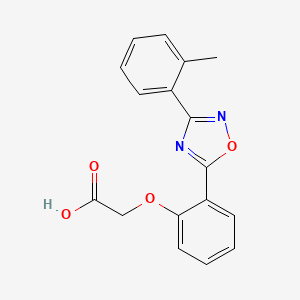
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)

